molecular formula C14H11ClN4OS B2583401 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951602-21-4

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2583401
CAS No.: 951602-21-4
M. Wt: 318.78
InChI Key: WEQCOBKSYPLNPJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position. This scaffold is structurally analogous to several bioactive compounds reported in recent studies, particularly those targeting cancer, inflammation, or enzyme inhibition pathways .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCOBKSYPLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group.

    Attachment of the thiophen-2-ylmethyl group: This is typically done through a nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced to the triazole ring.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets. Studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains and fungi, suggesting that 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may possess comparable effects .

Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cell lines such as MCF7. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies can further elucidate the binding interactions between this compound and cancer-related targets.

Material Science Applications

Polymeric Composites
Due to its unique chemical structure, this compound can be incorporated into polymeric materials to enhance their mechanical properties and thermal stability. Research into thiophene-containing polymers indicates that they can exhibit improved electrical conductivity and flexibility, making them suitable for electronic applications .

Case Studies

Case Study 1: Antimicrobial Testing
In a study evaluating various triazole derivatives for antimicrobial activity, compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using standard methods such as disk diffusion and broth microdilution assays .

Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiophene-linked triazoles demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines. The research utilized assays like Sulforhodamine B to quantify cell proliferation inhibition .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(3-Chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and Analogs

Compound Name Aryl Group Amide Substituent Notable Features Reference
Title Compound 3-Chlorophenyl Thiophen-2-ylmethyl Hydrophobic side chain -
MKA031 (6y) 4-(Phenylcarbamoyl)phenyl Thiophen-2-ylmethyl MIF tautomerase inhibitor
ZIPSEY (I) 4-Chlorophenyl (1-Hydroxy-3-phenylpropan-2-yl) Anticancer activity (unspecified)
LELHOB (II) 4-Chlorophenyl (3-Phenyloxazol-5-yl)methyl Enhanced π-π stacking
Compound 4E 4-Methoxyphenyl 3-Chlorophenyl High yield (81.5%), IR/NMR data
5-Amino derivative (CAS 899974-10-8) 2-Chlorobenzyl Thiophen-2-ylmethyl Amino group at position 5

Key Observations :

  • Aryl Group Position : The 3-chlorophenyl group in the title compound contrasts with 4-chlorophenyl or 4-methoxyphenyl groups in analogs, which may alter steric hindrance and electronic interactions with target proteins .
  • Amide Substituents: The thiophen-2-ylmethyl group is shared with MKA031 and the 5-amino derivative, suggesting a preference for heterocyclic side chains in modulating bioactivity .

Key Observations :

  • MIF Inhibition : MKA031, which shares the thiophen-2-ylmethyl amide group, exhibits potent inhibition of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory and oncogenic pathways .
  • Anticancer Activity : 4-Chlorophenyl analogs (e.g., ZIPSEY) and trifluoromethyl-substituted derivatives demonstrate activity against lung cancer cells (NCI-H522), with growth inhibition values (GP) ranging from 68.09% to 86.18% .

Physicochemical Properties

Table 3: Physicochemical Data of Selected Analogs

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
Title Compound Not reported 347.80 (analog in ) Not available -
MKA031 (6y) White solid ~400 (estimated) HPLC purity >95%, NMR confirmed
Compound 4E 186.3–189 329.0 IR: 1683 cm⁻¹ (C=O); 1H NMR: δ 10.91 (s, NH)
5-Amino derivative (CAS 899974-10-8) Not reported 347.80 InChIKey: JLRPIUHJABFZSI-UHFFFAOYSA-N

Key Observations :

  • Thermal Stability : Compound 4E exhibits a higher melting point (186–189°C), likely due to strong intermolecular hydrogen bonding from the 3-chlorophenylamide group .
  • Spectral Confirmation : IR and NMR data for analogs validate the triazole-carboxamide scaffold, with characteristic C=O stretches near 1680 cm⁻¹ and NH proton signals around δ 10.9 ppm .

Biological Activity

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole derivatives class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry where it is investigated for antimicrobial, antifungal, and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

  • IUPAC Name : 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
  • CAS Number : 951602-21-4
  • Molecular Weight : 318.8 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.
  • Introduction of the Chlorophenyl Group : Substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group.
  • Attachment of the Thiophen-2-ylmethyl Group : Conducted via nucleophilic substitution reactions.

These steps are optimized in industrial settings to enhance yield and purity while minimizing environmental impact.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells, thereby exhibiting antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

Anticancer Activity

Studies have demonstrated that certain derivatives of triazoles possess cytotoxic activity against cancer cell lines. For example, compounds containing the triazole structure have been evaluated for their antiproliferative effects on human leukemic T-cells, showing significant induction of apoptotic changes such as DNA fragmentation and mitochondrial membrane potential reduction .

Case Studies

A notable case study involved evaluating the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines. The results indicated that specific compounds exhibited comparable potency to established chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineIC50/MICReference
1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-triazoleAntimicrobialE. coli0.0063 μmol/mL
Triazole Derivative AAnticancerJurkat T-cellsComparable to doxorubicin
Triazole Derivative BAntifungalFungal StrainsVaries by strain

Q & A

Advanced Research Question

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin production monitoring ).
  • Cytotoxicity : MTT assay against cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
  • HIV-1 capsid inhibition : Monitor capsid assembly disruption using fluorescence polarization .
    Methodological Note :
  • Solubility challenges (common in triazole carboxamides) require DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

How do molecular docking studies contribute to understanding its mechanism of action?

Advanced Research Question
Docking studies (e.g., AutoDock Vina, Schrödinger Suite) predict binding interactions:

  • Target identification : Align the compound with active sites of targets like HIV-1 capsid proteins or COX-2 .
  • Key interactions :
    • The 3-chlorophenyl group may occupy hydrophobic pockets.
    • The triazole and carboxamide moieties form hydrogen bonds with catalytic residues (e.g., His90 in COX-2) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

How should researchers address contradictions in reported biological activities or synthetic yields across studies?

Advanced Research Question
Contradictions often arise from:

  • Synthetic variability : Impurities in starting materials or suboptimal coupling conditions. Mitigate via HPLC purity checks (>95%) and strict stoichiometric control .
  • Biological assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Solubility effects : Low aqueous solubility (common in triazoles) can artificially reduce apparent activity. Use surfactants (e.g., Tween-80) or co-solvents .

What computational methods are recommended for predicting physicochemical properties and ADMET profiles?

Advanced Research Question

  • Physicochemical properties :
    • LogP : Calculate via ChemAxon or ACD/Labs to assess lipophilicity (target LogP ~2–4 for bioavailability) .
    • Solubility : Use QSPR models in Schrodinger’s QikProp .
  • ADMET prediction :
    • SwissADME for CYP450 inhibition risk.
    • ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .

How can crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation?

Advanced Research Question

  • SHELX refinement :
    • Use SHELXL for high-resolution small-molecule crystallography to determine bond lengths/angles and confirm regiochemistry .
    • Compare experimental vs. DFT-calculated geometries (e.g., Gaussian 16) to validate tautomeric forms .
  • Twinned data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

What strategies improve the metabolic stability of this compound in preclinical studies?

Advanced Research Question

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
    • Replace labile esters with amides or heterocycles .
  • In vitro assays :
    • Liver microsome stability tests (human/rat) with LC-MS/MS metabolite identification .

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